1H-benzimidazole-5-carbohydrazide

Chagas disease Trypanosoma cruzi Drug discovery

Select 1H-benzimidazole-5-carbohydrazide for its unique 5-position carbohydrazide handle—essential for condensation to hydrazones, a transformation that 2-substituted isomers or simple benzimidazoles cannot replicate. This scaffold has yielded derivatives with superior trypanocidal potency over benznidazole (IC50 5 vs. 7.5 µM), a silver complex showing antitumor activity (IC50 2 µM against A549/MCF-7), and antitubercular candidates with favorable safety indices. Procure for medicinal chemistry, metal-based chemotherapeutics, or combinatorial library synthesis.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 108038-52-4
Cat. No. B026399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazole-5-carbohydrazide
CAS108038-52-4
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NN)NC=N2
InChIInChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13)
InChIKeyXMKCHQVJPWPSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-5-carbohydrazide (CAS 108038-52-4): Sourcing Guide for a Privileged Scaffold in Medicinal Chemistry


1H-Benzimidazole-5-carbohydrazide (CAS 108038-52-4) is a heterocyclic building block combining a benzimidazole core with a reactive carbohydrazide moiety at the 5-position. The parent compound has a molecular weight of 176.18 g/mol (C₈H₈N₄O) and is supplied as a white to pale yellow solid . Its primary utility in research and development is as a synthetic intermediate for generating diverse derivative libraries with varied biological activities .

Why Generic Substitution of 1H-Benzimidazole-5-carbohydrazide (108038-52-4) is Not Feasible


1H-Benzimidazole-5-carbohydrazide cannot be simply substituted with a generic 'benzimidazole' or a simple hydrazide due to its specific, dual-function reactivity. The 5-position carboxyhydrazide group provides a unique handle for condensation reactions to form hydrazones, which is a crucial step in creating biologically active derivatives [1]. Substituting with a 2-carbohydrazide isomer or a simple benzimidazole-5-carboxylic acid would eliminate the critical hydrazone-forming capability, thus preventing the synthesis of the derivative libraries for which the compound is predominantly procured.

1H-Benzimidazole-5-carbohydrazide (CAS 108038-52-4) Quantitative Evidence Guide for Scientific Selection


Trypanocidal Potency: A Direct Comparison with Standard-of-Care Drugs Benznidazole and Nifurtimox

A 2-methyl-1H-benzimidazole-5-carbohydrazide derivative (compound 6) demonstrated superior in vitro trypanocidal activity compared to the clinical drug benznidazole. While not as potent as nifurtimox, it exhibits an intermediate activity profile, confirming the scaffold's viability for developing new antiparasitic agents [1].

Chagas disease Trypanosoma cruzi Drug discovery

Cytotoxic Selectivity: Evaluation of a Benzimidazole-5-carbohydrazide Derivative's Safety Profile

The same 2-methyl-1H-benzimidazole-5-carbohydrazide derivative (compound 6) was evaluated for cytotoxicity in a mammalian cell line (J774 mouse macrophages) to assess its selectivity. The results show a favorable therapeutic window in vitro [1].

Cytotoxicity Selectivity Index Chagas disease

Antitumor Potential: Quantified Cytotoxicity of a Metal Complex Derived from a 2-Methyl-Benzo-5-carbohydrazide Ligand

A silver(I) complex (complex 7) formed with the ligand 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide, a close analog of the target compound, exhibited potent cytotoxicity against two cancer cell lines [1].

Antitumor Metal complexes Cytotoxicity

Best Research and Industrial Application Scenarios for 1H-Benzimidazole-5-carbohydrazide (108038-52-4)


Development of Novel Antiparasitic Agents, Particularly for Chagas Disease

Procurement for medicinal chemistry programs focused on synthesizing and optimizing new trypanocidal agents. The quantitative data demonstrating superior potency of a derivative over benznidazole (IC50 of 5 µM vs. 7.5 µM) provides a strong rationale for using this scaffold [1].

Synthesis of Bioactive Metal Complexes for Anticancer Research

Procurement as a ligand for coordination chemistry and inorganic medicinal chemistry. The established antitumor activity of its silver complex (IC50 = 2 µM against A549 and MCF-7 cells) supports its use in developing novel metal-based chemotherapeutics [2].

Generation of Diverse Hydrazone Libraries for Broad-Spectrum Biological Screening

Procurement as a core building block for combinatorial chemistry. The reactive carbohydrazide group allows for efficient condensation with aldehydes and ketones to produce large libraries of hydrazone derivatives, a strategy documented in multiple studies [3].

Targeted Synthesis for Structure-Activity Relationship (SAR) Studies in Antitubercular Drug Discovery

Procurement for SAR studies aimed at improving activity against Mycobacterium tuberculosis. The literature provides a foundation, with certain derivatives showing promising antitubercular activity and a good safety index, as reported by Camacho et al. (2011) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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